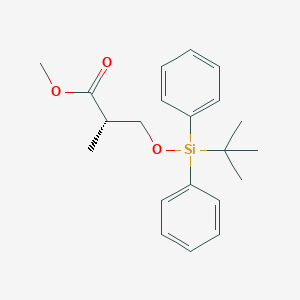
methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate, commonly known as MTBDPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis. MTBDPS belongs to the class of silyl protecting groups, which are widely used in organic chemistry to protect functional groups during chemical reactions.
Wissenschaftliche Forschungsanwendungen
MTBDPS has several applications in organic synthesis, including protecting the hydroxyl group of carbohydrates and amino acids during chemical reactions. It has also been used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the product. MTBDPS can also be used as a building block for the synthesis of other silyl-protected compounds.
Wirkmechanismus
MTBDPS acts as a protecting group by forming a stable covalent bond with the hydroxyl group of the molecule it is protecting. This bond is stable under a variety of reaction conditions, allowing the molecule to undergo chemical transformations without affecting the protected group. The protecting group can be removed by treatment with an acid or fluoride ion, which breaks the covalent bond and regenerates the hydroxyl group.
Biochemische Und Physiologische Effekte
MTBDPS is not used in drug development or clinical applications, and therefore, there is limited information on its biochemical and physiological effects. However, it is known to be relatively non-toxic and stable under a range of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
MTBDPS has several advantages as a protecting group, including its stability, ease of synthesis, and compatibility with a wide range of reaction conditions. However, it also has some limitations, such as its relatively bulky size, which can affect the reactivity of the protected molecule. Additionally, the removal of the protecting group can require harsh conditions, which may limit its use in certain applications.
Zukünftige Richtungen
There are several possible future directions for research on MTBDPS and related silyl protecting groups. One area of interest is the development of new and more efficient methods for the removal of protecting groups. Another area of research is the use of silyl protecting groups in the synthesis of complex natural products and pharmaceuticals. Additionally, there is potential for the development of new silyl protecting groups with improved properties, such as increased stability or reactivity. Finally, the use of silyl protecting groups in combination with other protecting groups, such as esters or amides, could lead to new synthetic strategies and applications.
Synthesemethoden
MTBDPS can be synthesized by reacting t-butyldiphenylsilyl chloride with methyl (S)-3-hydroxy-2-methylpropionate in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields MTBDPS as a white solid.
Eigenschaften
CAS-Nummer |
95514-03-7 |
|---|---|
Produktname |
methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate |
Molekularformel |
C21H28O3Si |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
methyl (2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3/t17-/m0/s1 |
InChI-Schlüssel |
FEGOPXSXQDUYIB-KRWDZBQOSA-N |
Isomerische SMILES |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Kanonische SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Synonyme |
(S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methylpropanoic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



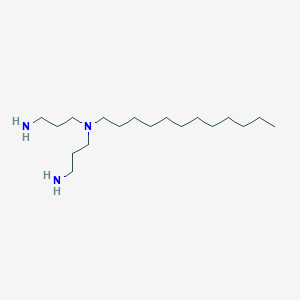
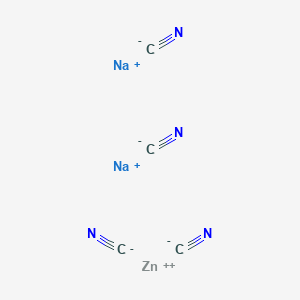
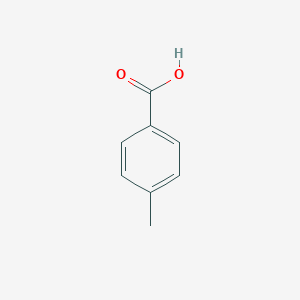
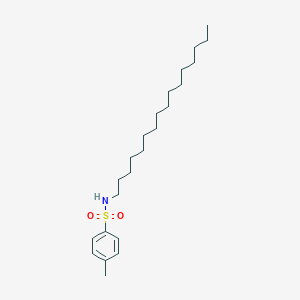
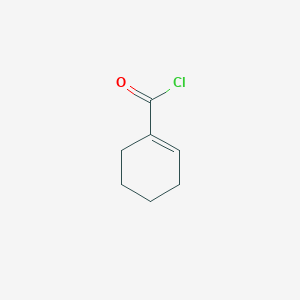
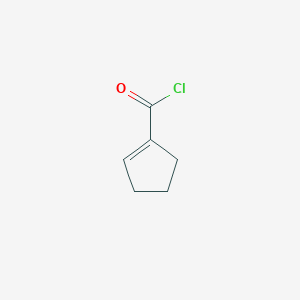
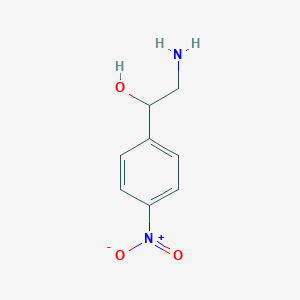
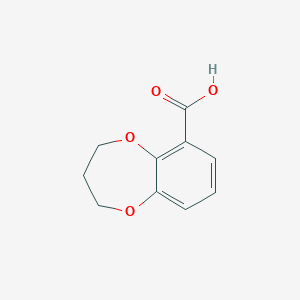
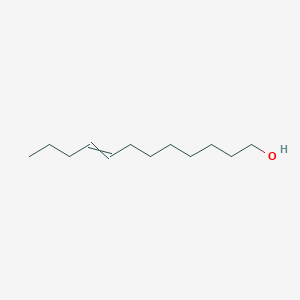
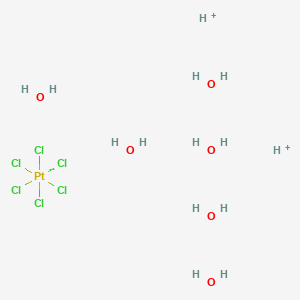
![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)
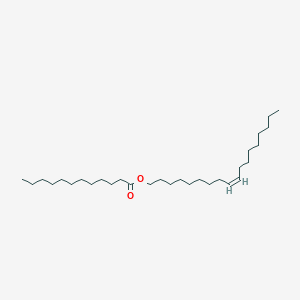
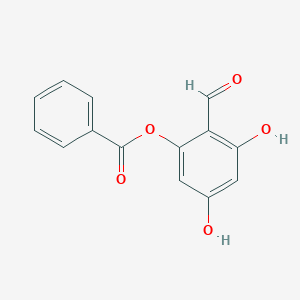
![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)